molecular formula C20H22N2O B2426815 2-(1H-indol-1-yl)-N-(4-phenylbutan-2-yl)acetamide CAS No. 733797-56-3

2-(1H-indol-1-yl)-N-(4-phenylbutan-2-yl)acetamide

Cat. No. B2426815
CAS RN: 733797-56-3
M. Wt: 306.409
InChI Key: UYUFBSBPTYTHEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-indol-1-yl)-N-(4-phenylbutan-2-yl)acetamide is a synthetic compound that has been developed for scientific research purposes. It is commonly referred to as IPA-3 and has been shown to have potential applications in the field of cancer research.

Scientific Research Applications

  • Anti-inflammatory Applications : The compound N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-2-carboxamide-1H-indole, a derivative of indole acetamide, has been synthesized and characterized. Its anti-inflammatory activity was confirmed through in silico modeling, targeting the cyclooxygenase COX-1 and 2 domains (Al-Ostoot et al., 2020).

  • Antioxidant Properties : A study focused on synthesizing novel N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives and evaluating their antioxidant activity. The compounds showed considerable activity in antioxidant assays, with some derivatives displaying remarkable activity at low concentrations (Gopi & Dhanaraju, 2020).

  • Cytotoxic Applications : Research involving the synthesis of novel 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives from isatin showed that these compounds had cytotoxic activity against breast cancer cell lines. One specific compound demonstrated higher selectivity toward cancer cells, indicating potential for cancer treatment with lower side effects (Modi et al., 2011).

  • Antiplasmodial Properties : A series of novel N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides were prepared and evaluated for in vitro antiplasmodial properties against the Plasmodium falciparum strain. The study included molecular docking to understand the mode of action against the plasmodial parasite (Mphahlele et al., 2017).

  • Antimicrobial Activity : Several studies synthesized and evaluated indole derivatives for their antimicrobial properties. For instance, a series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives showed promising antibacterial and antifungal activities (Debnath & Ganguly, 2015). Another study synthesized N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides with potent antiallergic properties (Menciu et al., 1999).

properties

IUPAC Name

2-indol-1-yl-N-(4-phenylbutan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O/c1-16(11-12-17-7-3-2-4-8-17)21-20(23)15-22-14-13-18-9-5-6-10-19(18)22/h2-10,13-14,16H,11-12,15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUFBSBPTYTHEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)CN2C=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-1-yl)-N-(4-phenylbutan-2-yl)acetamide

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